molecular formula C7H17ClN2O2S B13428051 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No.: B13428051
M. Wt: 228.74 g/mol
InChI Key: XNJAKQYCSIRXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an azetidine derivative with isopropylsulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidine ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(isopropylsulfonyl)piperazine hydrochloride
  • 2-(isopropylsulfonyl)ethanamine hydrochloride
  • 4-chloro-3-(isopropylsulfonyl)-N-methyl-N-phenylbenzohydrazide

Uniqueness

1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H

InChI Key

XNJAKQYCSIRXOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.